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Compound of Interest
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Cat. No.: B563162

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,2-
dihydroxyanthraquinone, a compound commonly known as alizarin. Alizarin is a prominent
organic dye and a significant molecule in various fields, including medicinal chemistry and
materials science.[1] Understanding its spectroscopic signature is crucial for its identification,
characterization, and application in research and development. This document summarizes key
spectroscopic data from UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass
Spectrometry analyses, provides detailed experimental protocols, and illustrates the general
workflow of spectroscopic analysis.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 1,2-
dihydroxyanthraquinone (Alizarin), facilitating easy comparison and reference.

Table 1: UV-Visible Spectroscopic Data The absorption maxima of alizarin are highly
dependent on the solvent and pH of the medium.
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Solvent/Medium Amax (nm) Reference
Methanol 298, 430 [2]
405, 424, with shoulders at
n-Heptane [31141[5]
388, 450, 474
Water (pH 6.5) 519 [6]
Water (pH 3.4) 433 [6]

DMSO

Broad absorption, specifics not
detailed

[4]115]

Table 2: Infrared (IR) Spectroscopic Data The IR spectrum of alizarin reveals characteristic

vibrational modes of its functional groups.

Wavenumber (cm~?)

Assignment

Reference

O-H stretching (hydroxyl

~3663 [7]
group)
O-H stretching (hydroxyl

~3459 9 (hy Y [7]
group)

3094, 2926 =C-H stretching (aromatic) [7]

1663 C=0 stretching (free carbonyl) [7]
C=0 stretching (hydrogen-

1631 g (hydrog [7]
bonded carbonyl)

1590-1570 C=C stretching (aromatic ring) [8]

Table 3: 1H NMR Spectroscopic Data The proton NMR chemical shifts are sensitive to the

solvent and temperature.[3]
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Chemical Shift (5,

Solvent Assignment Reference
ppm)
Aromatic Protons (C-
Acetone-ds 7.0-85 [3]
H)
OH (intermolecular H-
9.5-105 [3]
bond)
OH (intramolecular H-
12.75-13.0 [3]
bond)
DMSO-ds 8.158, 8.109 Aromatic Protons [9]
7.86 Aromatic Proton [9]
7.598 Aromatic Proton 9]
7.194 Aromatic Proton [9]

Table 4: 13C NMR Spectroscopic Data Detailed 3C NMR data for alizarin can be found in

comprehensive chemical databases.[10] The spectrum typically shows 14 distinct carbon

signals corresponding to its molecular structure.

Data Source Availability
PubChem Available[10]
SpringerMaterials Available[10]

Table 5: Mass Spectrometry Data The mass spectrum provides information on the molecular

weight and fragmentation pattern of alizarin (Molecular Weight: 240.21 g/mol ).[10]
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lonization Mode miz Assighment Reference
ESI (Negative) 239.0 [M-H]~ [11]

ESI (Positive) 241.05 [M+H]* [12]

LDI (Positive) 242 [M+2H]* [13]
Electron lonization 240 [M]*+ [14][15]

Experimental Protocols
The following sections detail generalized protocols for acquiring the spectroscopic data
presented above.

UV-Visible Spectroscopy

o Sample Preparation: Prepare a stock solution of alizarin in a suitable UV-grade solvent (e.qg.,
methanol, ethanol, DMSO) of known concentration, typically in the range of 10=4 to 10-> M.

[6]
e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800
nm. Use the pure solvent as a blank for baseline correction. The absorption maxima (Amax)
are identified from the resulting spectrum.[16]

Infrared (IR) Spectroscopy

o Sample Preparation: For the KBr pellet method, mix a small amount of dry alizarin powder
with dry potassium bromide (KBr).[10] Grind the mixture to a fine powder and press it into a
thin, transparent pellet using a hydraulic press. For Attenuated Total Reflectance (ATR),
place the solid sample directly on the ATR crystal.[17]

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[17]

o Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm~1. The resulting
spectrum shows absorption bands corresponding to the vibrational frequencies of the
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molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 1-5 mg of alizarin in approximately 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, acetone-de) in an NMR tube.[9][18]

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).[3]

o Data Acquisition:

[e]

Insert the sample into the magnet and allow the temperature to equilibrate.[18]

o

Lock the spectrometer onto the deuterium signal of the solvent.
o "Tune and match" the probe to the sample.[19]
o Optimize the magnetic field homogeneity by "shimming."[19]

o Acquire the *H spectrum using an appropriate number of scans and a relaxation delay
(e.g., 512 scans, 2s delay).[3] For 3C NMR, a greater number of scans is typically
required due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of alizarin in a suitable solvent compatible with
the ionization source (e.g., methanol or acetonitrile for ESI). For solid-state techniques like
DART or LDI, the solid sample may be used directly.[12][13]

 Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source
(e.g., Electrospray lonization - ESI, Direct Analysis in Real Time - DART). The mass analyzer
can be of various types, such as Quadrupole, Time-of-Flight (TOF), or a hybrid.[11][12]

o Data Acquisition:

o Introduce the sample into the ion source. For ESI, this is often via direct infusion or
coupled with a liquid chromatography (LC) system.[11]
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o Acquire the mass spectrum in the desired mode (positive or negative ion). The spectrum
will show the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Mandatory Visualization: Spectroscopic Analysis
Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 1,2-dihydroxyanthraquinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b563162#1-2-dihydroxyanthraquinone-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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